* For research use only. Not for human or veterinary use.
CAS No.: 1010731-97-1
Catalog No.: VC1071633
Molecular Formula: C32H39ClN2O3
Molecular Weight: 535.125
Purity: >98% (or refer to the Certificate of Analysis)
|Synonyms||MLN-3897; MLN 3897; MLN3897; AVE-9897; AVE 9897; AVE9897|
|Purity||>98% (or refer to the Certificate of Analysis)|
|Solubility||Soluble in DMSO|
|Description||MLN-3897, also known as AVE-9897, is a C-C Motif Chemokine Receptor 1 (CCR1) antagonist potentially for the treatment of multiple sclerosis and rheumatoid arthritis. MLN3897 abrogates its effects by inhibiting Akt signaling. Moreover, MM cell-to-OC adhesion was abrogated by MLN3897, thereby inhibiting MM cell survival and proliferation. MLN3897 demonstrates significant impairment of OC formation (by 40%) and function (by 70%), associated with decreased precursor cell multinucleation and down-regulation of c-fos signaling.|
|References||1: Pusalkar S, Plesescu M, Milton M, Balani SK, Chowdhury S, Prakash S. Metabolism, Excretion and Pharmacokinetics of MLN3897, a CCR1 Antagonist, in Humans. Drug Metab Lett. 2016;10(1):22-37. PubMed PMID: 26031460.
2: Vergunst CE, Gerlag DM, von Moltke L, Karol M, Wyant T, Chi X, Matzkin E, Leach T, Tak PP. MLN3897 plus methotrexate in patients with rheumatoid arthritis: safety, efficacy, pharmacokinetics, and pharmacodynamics of an oral CCR1 antagonist in a phase IIa, double-blind, placebo-controlled, randomized, proof-of-concept study. Arthritis Rheum. 2009 Dec;60(12):3572-81. doi: 10.1002/art.24978. PubMed PMID: 19950299.
3: Lu C, Balani SK, Qian MG, Prakash SR, Ducray PS, von Moltke LL. Quantitative prediction and clinical observation of a CYP3A inhibitor-based drug-drug interactions with MLN3897, a potent C-C chemokine receptor-1 antagonist. J Pharmacol Exp Ther. 2010 Feb;332(2):562-8. doi: 10.1124/jpet.109.161893. PubMed PMID: 19889796.
4: Vallet S, Raje N, Ishitsuka K, Hideshima T, Podar K, Chhetri S, Pozzi S, Breitkreutz I, Kiziltepe T, Yasui H, Ocio EM, Shiraishi N, Jin J, Okawa Y, Ikeda H, Mukherjee S, Vaghela N, Cirstea D, Ladetto M, Boccadoro M, Anderson KC. MLN3897, a novel CCR1 inhibitor, impairs osteoclastogenesis and inhibits the interaction of multiple myeloma cells and osteoclasts. Blood. 2007 Nov 15;110(10):3744-52. PubMed PMID: 17715391; PubMed Central PMCID: PMC2077320.
5: Gladue RP, Brown MF, Zwillich SH. CCR1 antagonists: what have we learned from clinical trials. Curr Top Med Chem. 2010;10(13):1268-77. Review. PubMed PMID: 20536425.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume